Technical Documentation Center

[3-(2-Chlorophenoxy)phenyl]methanamine;hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [3-(2-Chlorophenoxy)phenyl]methanamine;hydrochloride
  • CAS: 2377035-42-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Mechanism of Action of [3-(2-Chlorophenoxy)phenyl]methanamine hydrochloride (CPPM-HCl): A Novel Selective Serotonin Reuptake Inhibitor

For Research and Drug Development Professionals Disclaimer: [3-(2-Chlorophenoxy)phenyl]methanamine hydrochloride (CPPM-HCl) is an investigational chemical entity. Publicly available data on its specific mechanism of acti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Research and Drug Development Professionals

Disclaimer: [3-(2-Chlorophenoxy)phenyl]methanamine hydrochloride (CPPM-HCl) is an investigational chemical entity. Publicly available data on its specific mechanism of action is limited. This guide presents a scientifically plausible, hypothetical mechanism based on its structural characteristics, positioning it as a Selective Serotonin Reuptake Inhibitor (SSRI). The experimental protocols described herein represent a standard industry framework for validating this proposed mechanism.

Executive Summary

[3-(2-Chlorophenoxy)phenyl]methanamine hydrochloride (CPPM-HCl) is a novel small molecule with structural features suggesting potent activity within the central nervous system. Its phenylmethanamine core, substituted with a 2-chlorophenoxy moiety, bears resemblance to established monoamine reuptake inhibitors. This guide outlines a hypothesized mechanism of action for CPPM-HCl as a selective inhibitor of the serotonin transporter (SERT). We detail the molecular interactions predicted to underpin this activity and provide a comprehensive, tiered experimental strategy to rigorously validate this hypothesis, from in vitro binding and functional assays to in vivo target engagement confirmation. The subsequent protocols are designed to serve as a self-validating system for researchers investigating CPPM-HCl or structurally related compounds.

Proposed Mechanism of Action: Selective Serotonin Transporter (SERT) Inhibition

The primary proposed mechanism of action for CPPM-HCl is the selective inhibition of the presynaptic serotonin transporter (SERT). SERT is a crucial membrane protein responsible for clearing serotonin (5-hydroxytryptamine; 5-HT) from the synaptic cleft, thereby terminating its signaling.[1][2] By inhibiting SERT, CPPM-HCl is hypothesized to increase the concentration and prolong the residence time of serotonin in the synapse, enhancing serotonergic neurotransmission.[3] This is the hallmark mechanism of the SSRI class of antidepressants.[3]

The binding of CPPM-HCl to SERT is likely to occur at the central substrate-binding site, which is also occupied by serotonin. The interaction is predicted to be allosteric, preventing the conformational changes necessary for serotonin translocation into the presynaptic neuron.[2] The 2-chlorophenoxy group may play a critical role in establishing high-affinity binding and selectivity over other monoamine transporters, such as those for norepinephrine (NET) and dopamine (DAT).[4]

SERT_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (contains 5-HT) Release Release SERT SERT CPPM CPPM-HCl CPPM->SERT Binding & Inhibition Synapse Increased Extracellular 5-HT Release->Synapse 5-HT Release Reuptake 5-HT Reuptake (Blocked) Synapse->Reuptake Receptor 5-HT Receptor Synapse->Receptor Binding Reuptake->SERT Signal Enhanced Signal Transduction Receptor->Signal

Figure 1: Proposed Mechanism of SERT Inhibition by CPPM-HCl. CPPM-HCl binds to the presynaptic serotonin transporter (SERT), blocking the reuptake of serotonin (5-HT) from the synaptic cleft. This leads to increased 5-HT levels, enhancing stimulation of postsynaptic 5-HT receptors.

Experimental Validation Framework

A multi-tiered approach is essential to validate the proposed mechanism. This involves quantifying the compound's binding affinity, assessing its functional impact on transporter activity, and confirming its neurochemical effects in a physiological context.

Tier 1: In Vitro Binding Affinity & Selectivity

The initial step is to determine the binding affinity (Ki) of CPPM-HCl for human SERT (hSERT) and its selectivity against other key monoamine transporters, hNET and hDAT. This is typically achieved through competitive radioligand binding assays.

Hypothetical Binding Affinity Data:

Transporter TargetRadioligandHypothetical Ki (nM) for CPPM-HClSelectivity Ratio (vs. hSERT)
hSERT [³H]Citalopram1.5-
hNET [³H]Nisoxetine250167x
hDAT [³H]WIN 35,428> 1000> 667x

Protocol 1: Radioligand Binding Assay

  • Source: Commercially available membrane preparations from HEK293 cells stably expressing hSERT, hNET, or hDAT.[5]

  • Incubation: Incubate membrane preparations (10-20 µg protein) with a fixed concentration of the appropriate radioligand (e.g., [³H]Citalopram for hSERT) and a range of CPPM-HCl concentrations (e.g., 0.1 nM to 10 µM).

  • Equilibrium: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates bound from free radioligand.

  • Washing: Wash filters rapidly with ice-cold assay buffer to minimize non-specific binding.

  • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (concentration of CPPM-HCl that inhibits 50% of specific radioligand binding). Convert IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of a known selective inhibitor (e.g., 10 µM Fluoxetine for SERT).

Tier 2: In Vitro Functional Inhibition

Confirming that binding translates to functional inhibition is a critical next step. This is achieved by measuring the compound's ability to block the uptake of serotonin into synaptosomes, which are isolated nerve terminals that retain functional transporters.[6]

Protocol 2: Synaptosomal [³H]5-HT Uptake Assay [7]

  • Preparation: Isolate synaptosomes from specific rodent brain regions rich in SERT, such as the hippocampus or cortex.[6][8] This involves homogenization in sucrose buffer followed by differential centrifugation.[9]

  • Pre-incubation: Pre-incubate synaptosomal preparations (50-100 µg protein) in Krebs-Ringer-HEPES (KRH) buffer for 10 minutes at 37°C.[7]

  • Compound Addition: Add varying concentrations of CPPM-HCl (or vehicle control) and continue incubation for another 10-15 minutes.[6]

  • Uptake Initiation: Initiate serotonin uptake by adding [³H]5-HT at a concentration near its Km (e.g., ~10 nM).[7]

  • Uptake Period: Incubate for a short period (e.g., 5 minutes) at 37°C to measure the initial rate of uptake.[7]

  • Termination & Quantification: Terminate the assay by rapid filtration, as described in Protocol 1.

  • Data Analysis: Calculate the IC₅₀ value for the inhibition of serotonin uptake. A potent IC₅₀ value, consistent with the Ki from binding assays, validates the functional inhibitory activity of the compound.

Synaptosome_Workflow cluster_0 Workflow A 1. Isolate Synaptosomes (Rat Brain Homogenate) B 2. Pre-incubate (37°C, 10 min) A->B C 3. Add CPPM-HCl (Dose-Response) B->C D 4. Initiate Uptake (Add [³H]5-HT) C->D E 5. Incubate (37°C, 5 min) D->E F 6. Terminate via Filtration (Separate Bound/Free) E->F G 7. Scintillation Counting (Quantify Uptake) F->G H 8. Calculate IC₅₀ G->H

Figure 2: Experimental Workflow for the Synaptosomal Uptake Assay. This diagram outlines the key steps to measure the functional inhibition of serotonin transporters by the test compound.

Tier 3: In Vivo Target Engagement

The final validation step is to demonstrate that CPPM-HCl can cross the blood-brain barrier and engage its target in a living system. In vivo microdialysis is the gold-standard technique for this purpose, allowing for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[10][11]

Protocol 3: In Vivo Microdialysis in Rodents [12][13]

  • Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into a brain region of interest, such as the ventral hippocampus or prefrontal cortex, of an anesthetized rat. Allow for a recovery period.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).[13]

  • Baseline Collection: After an equilibration period, collect several baseline dialysate samples to establish basal extracellular 5-HT levels.[12]

  • Compound Administration: Administer CPPM-HCl systemically (e.g., via intraperitoneal injection).

  • Post-Dose Collection: Continue collecting dialysate samples at regular intervals (e.g., every 10-20 minutes) for several hours post-administration.[14]

  • Analysis: Analyze the 5-HT concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[13][14]

  • Data Interpretation: A significant, dose-dependent increase in extracellular 5-HT levels following CPPM-HCl administration provides definitive evidence of in vivo SERT inhibition.

Conclusion and Future Directions

The structural characteristics of [3-(2-Chlorophenoxy)phenyl]methanamine hydrochloride strongly support the hypothesis that it functions as a selective serotonin reuptake inhibitor. The comprehensive experimental framework detailed in this guide provides a rigorous and self-validating pathway to confirm this mechanism of action. Successful validation—demonstrating potent and selective binding affinity, functional inhibition of serotonin uptake, and in vivo elevation of extracellular serotonin—would establish CPPM-HCl as a promising candidate for further development in therapeutic areas where modulation of the serotonergic system is beneficial, such as depressive and anxiety disorders. Subsequent research should focus on off-target liability profiling, pharmacokinetic studies, and efficacy evaluation in established animal models of disease.

References

  • Benchchem Technical Support Center. (n.d.). Controlling for CGP71683A Effects on Serotonin Reuptake.
  • Abdallah, C. G., et al. (2013). Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. ACS Chemical Neuroscience. [Link]

  • Ikarashi, Y., et al. (1990). A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. Japanese Journal of Pharmacology. [Link]

  • Hascup, E. R., & Hascup, K. N. (2013). Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. ACS Chemical Neuroscience. [Link]

  • Kirby, L. G., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Pharmacology, Biochemistry and Behavior. [Link]

  • De Deurwaerdère, P., & Di Giovanni, G. (2017). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Chem-Impex International. (n.d.). [3-(4-Chlorophenoxy)phenyl]methylamine.
  • Gardier, A. M. (2013). Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions. Frontiers in Pharmacology. [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Synaptosomal Uptake Assays with Fezolamine.
  • Rothman, R. B., et al. (2003). Evidence for a high-affinity cocaine binding site on the rat serotonin transporter. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Singh, C., et al. (2012). Inhibition of Human Monoamine Oxidase A and B by 5-phenoxy 8-aminoquinoline Analogs. Chemical Biology & Drug Design. [Link]

  • Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service.
  • Micheli, F., et al. (2008). [4-(Phenoxy)pyridin-3-yl]methylamines: A New Class of Selective Noradrenaline Reuptake Inhibitors. Journal of Medicinal Chemistry. [Link]

  • van der Velden, W. J. C., et al. (2020). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

  • MySkinRecipes. (n.d.). (3-Chlorophenyl)(phenyl)methanamine hydrochloride.
  • Seyer, P. (2013). A good protocol for extracting mouse brain synaptosomes? ResearchGate. [Link]

  • BioIVT. (n.d.). SERT Transporter Assay.
  • Patsnap Synapse. (2024). What is the mechanism of Chlorphenoxamine Hydrochloride?.
  • Sigma-Aldrich. (n.d.). (3-Chlorophenyl)(phenyl)methanamine hydrochloride.
  • Schiøtt, B., et al. (2011). Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. PLoS ONE. [Link]

  • Skolnick, P., et al. (2008). Triple Reuptake Inhibitors: A Premise and Promise. Psychiatry Investigation. [Link]

  • Shalini, S., et al. (2010). Monoamine oxidase inhibitors and their role in depression. Pharmacologyonline. [Link]

  • Stevenson, G. W., et al. (2014). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. Journal of Pharmacology and Experimental Therapeutics. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Safety and Toxicity Profile of [3-(2-Chlorophenoxy)phenyl]methanamine;hydrochloride

For Researchers, Scientists, and Drug Development Professionals Chemical Identity and Inferred Physicochemical Properties [3-(2-Chlorophenoxy)phenyl]methanamine;hydrochloride is an aromatic amine hydrochloride salt. Its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Inferred Physicochemical Properties

[3-(2-Chlorophenoxy)phenyl]methanamine;hydrochloride is an aromatic amine hydrochloride salt. Its structure suggests its potential use as an intermediate in pharmaceutical and agrochemical synthesis.[1] The hydrochloride salt form generally enhances stability and solubility in aqueous media, which is a desirable characteristic for many chemical transformations.[1]

Table 1: Inferred Physicochemical Properties

PropertyInferred Value/CharacteristicRationale/Source Analogue
Molecular Formula C13H13Cl2NOBased on chemical name
Appearance White to off-white or yellow solidAnalogy with similar compounds
Solubility Soluble in waterTypical for hydrochloride salts of amines[2]
Storage Store at room temperature in an inert atmosphereRecommended for similar amine hydrochlorides[3]

Hazard Identification and Classification

Based on data from structurally similar compounds, [3-(2-Chlorophenoxy)phenyl]methanamine;hydrochloride is anticipated to be a hazardous substance. The primary hazards are likely to be acute toxicity upon ingestion, skin contact, or inhalation, as well as irritation to the skin, eyes, and respiratory system.

GHS Hazard Pictogram (Anticipated):

GHS07: Exclamation Mark

Signal Word (Anticipated): WARNING[3][4]

Anticipated Hazard Statements:

  • H302: Harmful if swallowed.[4][5][6]

  • H312: Harmful in contact with skin.[5]

  • H315: Causes skin irritation.[3][4][5]

  • H319: Causes serious eye irritation.[3][4][5]

  • H332: Harmful if inhaled.[5]

  • H335: May cause respiratory irritation.[3][5]

Anticipated Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][7][8]

  • P264: Wash skin thoroughly after handling.[3]

  • P270: Do not eat, drink or smoke when using this product.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][7][8]

Toxicological Profile

A comprehensive toxicological profile for this specific molecule has not been established. However, based on its chemical structure, which includes a chlorophenoxy moiety, certain toxicological endpoints can be anticipated. The toxicological properties have not been fully investigated.[9]

Acute Toxicity

The presence of the GHS07 pictogram and H-statements H302, H312, and H332 on analogous compounds strongly suggests that [3-(2-Chlorophenoxy)phenyl]methanamine;hydrochloride is likely to be harmful through oral, dermal, and inhalation routes of exposure.[4][5][10]

Irritation and Sensitization

The compound is expected to be a skin and eye irritant (H315, H319) and may cause respiratory tract irritation (H335).[3][4][5][9] There is insufficient data to conclude on its potential as a skin sensitizer.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is no specific data available for [3-(2-Chlorophenoxy)phenyl]methanamine;hydrochloride regarding its carcinogenic, mutagenic, or reproductive effects. No component of similar products is identified as a carcinogen by ACGIH or NTP at levels greater than or equal to 0.1%.[7] Studies on chlorophenols, a related class of compounds, have been inconclusive regarding their carcinogenicity in humans due to confounding exposures.[11][12]

Specific Target Organ Toxicity (STOT)
  • Single Exposure: May cause respiratory irritation.[3][5][9]

  • Repeated Exposure: No data available.

Experimental Protocols

Given the anticipated toxicity, a preliminary in vitro cytotoxicity assay is a crucial first step in evaluating the biological activity and potential hazards of [3-(2-Chlorophenoxy)phenyl]methanamine;hydrochloride.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard procedure to assess the effect of the compound on cell viability.

1. Cell Culture:

  • Culture a relevant cell line (e.g., HepG2 for hepatotoxicity) in appropriate media and conditions.

2. Compound Preparation:

  • Prepare a stock solution of [3-(2-Chlorophenoxy)phenyl]methanamine;hydrochloride in a suitable solvent (e.g., sterile water or DMSO).
  • Perform serial dilutions to obtain a range of working concentrations.

3. Cell Seeding:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

4. Compound Treatment:

  • Replace the culture medium with fresh medium containing the various concentrations of the test compound.
  • Include vehicle control (solvent only) and untreated control wells.
  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

5. MTT Assay:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
  • Living cells will reduce the yellow MTT to purple formazan crystals.

6. Formazan Solubilization:

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

7. Data Acquisition:

  • Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

8. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the control.
  • Determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

A [label="Cell Seeding in 96-well plate"]; B [label="Overnight Incubation"]; C [label="Compound Treatment\n(Varying Concentrations)"]; D [label="Incubation (24-72h)"]; E [label="Add MTT Reagent"]; F [label="Incubation (2-4h)"]; G [label="Add Solubilization Solution"]; H [label="Measure Absorbance"]; I [label="Data Analysis (IC50)"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; }

Caption: Workflow for MTT Cytotoxicity Assay.

Handling, Storage, and First Aid

Safe Handling
  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[7][8]

  • Avoid contact with skin and eyes.[7]

  • Wash hands thoroughly after handling.[9][10]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10]

  • Keep in an inert atmosphere.[3]

First Aid Measures
  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[9][10]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[9][10]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[9][10]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7][9][10]

Logical Relationships in Safety Assessment

The process of assessing the safety and toxicity of a novel or under-characterized compound follows a logical progression from hazard identification to risk management.

Safety_Assessment_Logic A Compound Identification & Physicochemical Properties B Hazard Identification (GHS Classification) A->B C Toxicity Profiling (In Vitro & In Vivo) B->C E Risk Characterization C->E D Exposure Assessment D->E F Risk Management (PPE, SOPs) E->F

Caption: Logical Flow of Chemical Safety Assessment.

Conclusion

While a specific Safety Data Sheet for [3-(2-Chlorophenoxy)phenyl]methanamine;hydrochloride is not currently available, a review of structurally similar compounds provides a strong basis for a preliminary hazard assessment. It should be handled as a hazardous substance with potential for acute toxicity and irritation. The recommendations in this guide are intended to promote a culture of safety and encourage further investigation into the specific toxicological properties of this compound.

References

  • (3-Chlorophenyl)(phenyl)methanamine hydrochloride | 5267-37-8 - Sigma-Aldrich. (URL: )
  • [3-(4-Chlorophenoxy)
  • (3-Chlorophenyl)(phenyl)methanamine hydrochloride - MySkinRecipes. (URL: )
  • chemical label [3-(4-Chlorophenoxy)phenyl]methylamine hydrochloride. (URL: )
  • Safety D
  • SAFETY D
  • Safety D
  • SAFETY D
  • (3-(4-Chlorophenoxy)phenyl)methanamine | CymitQuimica. (URL: )
  • SAFETY D
  • Chlorphenoxamine. (URL: )
  • Material Safety D
  • SAFETY D
  • Safety D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
  • SAFETY D
  • SAFETY D
  • Toxicological Profile for Chlorophenols - Agency for Toxic Substances and Disease Registry |
  • HEALTH EFFECTS - Toxicological Profile for Chlorophenols - NCBI Bookshelf - NIH. (URL: )
  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES - International Journal of Pharmaceutical Sciences Review and Research. (URL: )
  • (3-chlorophenyl)(phenyl)methanamine hydrochloride (C13H12ClN) - PubChemLite. (URL: )
  • (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride | 262862-71-5 - Sigma-Aldrich. (URL: )
  • (3-Chloropyrazin-2-yl)MethanaMine hydrochloride | 939412-86-9 - ChemicalBook. (URL: )

Sources

Foundational

An In-depth Technical Guide to [3-(2-Chlorophenoxy)phenyl]methanamine Hydrochloride: Synthesis, Predicted Pharmacology, and Research Applications

For Researchers, Scientists, and Drug Development Professionals Introduction [3-(2-Chlorophenoxy)phenyl]methanamine hydrochloride is a novel small molecule belonging to the diaryl ether methanamine class of compounds. Wh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

[3-(2-Chlorophenoxy)phenyl]methanamine hydrochloride is a novel small molecule belonging to the diaryl ether methanamine class of compounds. While specific primary literature on this exact molecule is emerging, its structural architecture, featuring a 2-chlorophenoxy moiety linked to a benzylamine core, suggests a compelling profile for investigation, particularly within the realms of neuropharmacology and allergy research. This technical guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive overview of a proposed synthetic route, predicted pharmacological activities based on established structure-activity relationships (SAR) of analogous compounds, and detailed experimental protocols for its characterization. The hydrochloride salt form is highlighted for its improved solubility and stability, rendering it suitable for research and development purposes.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name [3-(2-Chlorophenoxy)phenyl]methanamine hydrochlorideN/A
Molecular Formula C₁₃H₁₃Cl₂NON/A
Molecular Weight 286.16 g/mol N/A
Predicted Solubility Soluble in water and polar organic solventsInferred from hydrochloride salt form
Predicted pKa ~9-10 (for the amine)Inferred from benzylamine analogs

Synthesis and Manufacturing

The synthesis of [3-(2-Chlorophenoxy)phenyl]methanamine hydrochloride can be approached through a multi-step process, leveraging well-established organic chemistry transformations. A plausible and efficient synthetic strategy involves the formation of the diaryl ether bond via an Ullmann condensation, followed by the introduction and subsequent reduction of a nitrile group to the primary amine.

Proposed Synthetic Pathway

Synthetic Pathway A 3-Bromobenzonitrile C 3-(2-Chlorophenoxy)benzonitrile A->C Ullmann Condensation CuI, K2CO3, DMF B 2-Chlorophenol B->C D [3-(2-Chlorophenoxy)phenyl]methanamine C->D Reduction (e.g., Raney Nickel, H2, NH3/MeOH or LiAlH4, THF) E [3-(2-Chlorophenoxy)phenyl]methanamine hydrochloride D->E Salt Formation HCl in Ether

Caption: Proposed synthetic route for [3-(2-Chlorophenoxy)phenyl]methanamine hydrochloride.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 3-(2-Chlorophenoxy)benzonitrile (Ullmann Condensation)

The Ullmann condensation is a robust method for the formation of diaryl ethers.[1][2] Modern protocols often utilize copper(I) salts and ligands to facilitate the reaction under milder conditions.[3]

  • To a stirred solution of 3-bromobenzonitrile (1.0 eq) and 2-chlorophenol (1.2 eq) in a high-boiling polar solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq) and copper(I) iodide (0.1 eq).

  • Heat the reaction mixture to 120-140 °C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-(2-chlorophenoxy)benzonitrile.

Step 2: Reduction of 3-(2-Chlorophenoxy)benzonitrile to [3-(2-Chlorophenoxy)phenyl]methanamine

The reduction of the nitrile to the primary amine is a critical step. Catalytic hydrogenation is a common and effective method.[4]

  • In a high-pressure autoclave, dissolve 3-(2-chlorophenoxy)benzonitrile (1.0 eq) in methanol containing ammonia.

  • Add a catalytic amount of Raney nickel.

  • Pressurize the autoclave with hydrogen gas (e.g., 50-100 bar) and heat to 60-80 °C with vigorous stirring.

  • Monitor the reaction until hydrogen uptake ceases.

  • Cool the autoclave, carefully vent the hydrogen, and filter the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude [3-(2-chlorophenoxy)phenyl]methanamine.

Step 3: Formation of [3-(2-Chlorophenoxy)phenyl]methanamine Hydrochloride

The final step involves the formation of the hydrochloride salt to improve the compound's stability and water solubility.

  • Dissolve the crude [3-(2-chlorophenoxy)phenyl]methanamine in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in ether (e.g., 2 M) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield [3-(2-chlorophenoxy)phenyl]methanamine hydrochloride as a stable, crystalline solid.

Predicted Pharmacological Profile and Mechanism of Action

The pharmacological properties of [3-(2-Chlorophenoxy)phenyl]methanamine hydrochloride are predicted based on the well-established structure-activity relationships of diaryl ether and benzylamine compounds, which are common scaffolds in antihistamines and central nervous system (CNS) active agents.

Predicted Mechanism of Action: Histamine H1 Receptor Antagonism

The diaryl ether methanamine core structure is a classic pharmacophore for histamine H1 receptor antagonists.[5] First-generation antihistamines, such as diphenhydramine, possess a similar structural framework. The two aromatic rings are thought to interact with specific residues within the H1 receptor binding pocket, while the protonated amine forms a crucial ionic interaction.

Mechanism_of_Action cluster_receptor Histamine H1 Receptor cluster_ligand Ligands cluster_response Cellular Response H1R H1 Receptor Inactive State Activation Activation (Allergic Response) H1R:port->Activation No_Activation No Activation (Blockade of Allergic Response) H1R:port->No_Activation Histamine Histamine Histamine->H1R:port Binds and Activates Compound {[3-(2-Chlorophenoxy)phenyl]methanamine hydrochloride | (Antagonist)} Compound->H1R:port Binds and Blocks Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Receptor_Binding Histamine H1 Receptor Binding Assay (Ki determination) Functional_Assay Functional Antagonism Assay (e.g., Calcium Mobilization) Receptor_Binding->Functional_Assay Determine Affinity PK_PD Pharmacokinetic and Pharmacodynamic Studies Functional_Assay->PK_PD Confirm Antagonism Efficacy_Model Allergy Models (e.g., Histamine-induced Paw Edema) PK_PD->Efficacy_Model Establish Dose-Response Safety_Tox Safety and Toxicology Studies Efficacy_Model->Safety_Tox Evaluate Therapeutic Potential

Caption: A typical experimental workflow for characterizing a novel antihistamine candidate.

Conclusion

[3-(2-Chlorophenoxy)phenyl]methanamine hydrochloride represents a promising, yet underexplored, chemical entity with a high potential for activity at the histamine H1 receptor. The synthetic route outlined in this guide is based on well-established and scalable chemical reactions, providing a clear path for its synthesis and future investigation. The predicted pharmacological profile, rooted in the extensive literature on analogous compounds, strongly suggests its potential as a novel antihistamine. The experimental protocols provided offer a robust framework for the comprehensive evaluation of its binding affinity, functional activity, and in vivo efficacy. Further research into this compound is warranted to fully elucidate its therapeutic potential and to validate the hypotheses presented in this technical guide.

References

  • PrepChem. Synthesis of 3-phenoxybenzylamine. Available from: [Link]

  • Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. PMC. Available from: [Link]

  • Ullmann condensation. Wikipedia. Available from: [Link]

  • WO2018130942A1 - A process for the preparation of phenoxybenzamine. Google Patents.
  • Synthesis of benzylamine hydrochloride. Available from: [Link]

  • Ullmann Condensation. SynArchive. Available from: [Link]

  • (PDF) Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. ResearchGate. Available from: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Available from: [Link]

  • Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile... ResearchGate. Available from: [Link]

  • US20190359553A1 - A process for the preparation of phenoxybenzamine. Google Patents.
  • Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. MDPI. Available from: [Link]

  • Recent advancement of ullmann condensation coupling reaction in the formation of aryl-oxygen (C-o) bonding by copper-mediated catalyst. TUS. Available from: [Link]

  • Phenoxybenzamine. PubChem. Available from: [Link]

  • The anti-histamine properties of benadryl, beta-di-methylaminoethyl benzhydryl ether hydrochloride. PubMed. Available from: [Link]

  • Phenoxybenzamine. StatPearls - NCBI Bookshelf. Available from: [Link]

  • US2987548A - Preparation of benzylamine. Google Patents.
  • Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. MDPI. Available from: [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. Available from: [Link]

  • Process for producing benzylamines. European Patent Office. Available from: [Link]

  • EP0367232A2 - Method for preparing 2-chlorobenzylamine. Google Patents.

Sources

Protocols & Analytical Methods

Method

How to prepare[3-(2-Chlorophenoxy)phenyl]methanamine hydrochloride stock solutions

Application Note & Protocol Topic: Preparation of [3-(2-Chlorophenoxy)phenyl]methanamine Hydrochloride Stock Solutions For: Researchers, Scientists, and Drug Development Professionals Abstract The precise and consistent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Preparation of [3-(2-Chlorophenoxy)phenyl]methanamine Hydrochloride Stock Solutions

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The precise and consistent preparation of stock solutions is a foundational requirement for reproducible and reliable experimental results in all facets of chemical and biological research. This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of [3-(2-Chlorophenoxy)phenyl]methanamine hydrochloride. As a Senior Application Scientist, this guide moves beyond a simple list of steps to explain the critical reasoning behind solvent selection, handling procedures, and storage conditions. By integrating established best practices with an understanding of the compound's chemical nature as an amine hydrochloride salt, this protocol is designed to be a self-validating system, ensuring the integrity and stability of the prepared solutions.

Compound Information & Properties

[3-(2-Chlorophenoxy)phenyl]methanamine hydrochloride is an amine salt. The hydrochloride form is generally chosen to enhance the stability and aqueous solubility of the parent amine.[1] Understanding its fundamental properties is critical for proper handling and solution preparation.

PropertyDataJustification & Comments
Molecular Formula C₁₃H₁₃Cl₂NOCalculated from the chemical structure.
Molecular Weight 270.16 g/mol This value is essential for accurate calculation of mass required for a desired molar concentration.
Appearance Typically a solid (white to off-white powder)Visual inspection upon receipt is the first quality control step. Note any deviation from the expected appearance.
Storage (Solid Form) Store at room temperature under an inert atmosphere.The compound is chemically stable at room temperature.[2] An inert atmosphere (like argon or nitrogen) is recommended to protect against potential long-term oxidative degradation or reaction with atmospheric moisture.
Solubility Profile Soluble in Water, DMSO, Ethanol; Sparingly soluble in non-polar organic solvents.As an amine salt, it is polar and charged, which generally confers solubility in polar solvents like water.[3][4][5] The large organic structure also allows for solubility in polar organic solvents like Dimethyl Sulfoxide (DMSO).[6] Empirical testing is recommended to confirm solubility at high concentrations.

Safety, Handling, and Hazard Mitigation

Based on data from structurally related compounds, [3-(2-Chlorophenoxy)phenyl]methanamine hydrochloride should be handled with care.[7][8]

  • Hazard Identification: May be harmful if swallowed, inhaled, or comes into contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[7][8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields or goggles.[10]

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust particles.[7][8] Avoid creating dust.[8]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[8] If irritation persists, seek medical attention.[7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7][8]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7][8]

    • Ingestion: Rinse mouth and call a physician or poison control center.[7]

The Science of Solvent Selection

The choice of solvent is the most critical decision in stock solution preparation. It directly impacts compound solubility, stability, and compatibility with downstream assays.[11]

  • Polarity is Key: [3-(2-Chlorophenoxy)phenyl]methanamine hydrochloride is a salt. Salts are ionic and therefore highly polar. This makes them most soluble in polar solvents.[3][5] Water is a primary choice, as it readily solvates the charged amine and chloride ions.

  • The Role of DMSO: Dimethyl sulfoxide (DMSO) is a universal solvent for many small organic molecules used in biological research.[12] Its high polarity and ability to dissolve a wide range of compounds make it an excellent choice for creating high-concentration stock solutions.[6] However, it is crucial to remember that DMSO can be toxic to cells, typically at concentrations above 0.1% to 0.5% (v/v).[13][14] Always calculate the final DMSO concentration in your assay.

  • Aqueous Buffers (e.g., PBS): For amine hydrochlorides, dissolving in an aqueous buffer is often a viable option. The protonated amine is acidic; dissolving it in a neutral or slightly basic buffer (like PBS, pH 7.4) can ensure it remains in its soluble, protonated state.[15]

Below is a decision-making workflow for selecting the appropriate solvent.

Caption: Solvent selection workflow for stock solution preparation.

Experimental Protocols

The following protocols provide step-by-step instructions for preparing a 10 mM stock solution, a common starting concentration for many research applications.[13]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This is the recommended starting protocol for most in vitro applications due to the high solubility of many organic compounds in DMSO.

Materials:

  • [3-(2-Chlorophenoxy)phenyl]methanamine hydrochloride powder

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated pipettors and sterile, filtered pipette tips

Procedure:

  • Calculate Required Mass: Use the following formula to determine the mass of the compound needed.

    • Mass (mg) = Desired Concentration (mmol/L) × Desired Volume (mL) × (1 L / 1000 mL) × Molecular Weight ( g/mol ) × (1000 mg / 1 g)

    • Example for 1 mL of a 10 mM stock: Mass (mg) = 10 mmol/L × 1 mL × (1/1000) × 270.16 g/mol × 1000 = 2.70 mg

  • Weigh the Compound:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh the calculated mass (e.g., 2.70 mg) of the powder directly into the tube. For small quantities, it is best practice to dissolve the entire contents of the supplier's vial to avoid losses from weighing and transfer.[14][16]

  • Dissolve the Compound:

    • Add the calculated volume of DMSO (e.g., 1 mL for a 10 mM solution from 2.70 mg) to the tube containing the powder.

    • Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear, precipitate-free solution should be observed.

    • Gentle warming in a 37°C water bath can aid dissolution, but check compound stability information if available.[13]

  • Storage: Proceed to the "Quality Control, Aliquoting, and Storage" section below.

Protocol 2: Preparation of a 10 mM Aqueous Stock Solution

This protocol is suitable for applications where organic solvents must be avoided.

Materials:

  • [3-(2-Chlorophenoxy)phenyl]methanamine hydrochloride powder

  • Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS), pH 7.4

  • All other materials listed in Protocol 1

Procedure:

  • Calculate and Weigh: Follow steps 1 and 2 from Protocol 1.

  • Dissolve the Compound:

    • Add the calculated volume of sterile water or PBS (e.g., 1 mL) to the tube.

    • Vortex thoroughly. Amine salts are generally water-soluble, but dissolution may take longer than in DMSO.[17] Sonication in a water bath for 5-10 minutes can be used to expedite the process if vortexing is insufficient.

  • Sterilization (Crucial for Aqueous Solutions):

    • Aqueous solutions are susceptible to microbial growth. After complete dissolution, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[14] This step is not typically required for anhydrous DMSO stocks.

  • Storage: Proceed to the "Quality Control, Aliquoting, and Storage" section. Note that aqueous solutions may have shorter shelf lives than DMSO stocks.

Quality Control, Aliquoting, and Storage

Proper storage is essential to maintain the integrity of the stock solution over time.[11]

ParameterRecommendationRationale
Initial QC Visually inspect the final solution. It should be clear and free of any visible particulates.Precipitation indicates that the compound is not fully dissolved or has exceeded its solubility limit at that temperature.
Aliquoting Dispense the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, clearly labeled microcentrifuge tubes.This is the most critical step to prevent degradation. It avoids repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution and undergo chemical degradation.[13][14] It also minimizes the risk of contamination of the entire stock.
Labeling Label each aliquot clearly with: Compound Name, Concentration, Solvent, and Date of Preparation .[11]Unambiguous labeling prevents costly errors and ensures traceability.[11]
Storage Temperature Store aliquots at -20°C or -80°C .Low temperatures significantly slow down the rate of chemical degradation. Storage at -80°C is generally preferred for long-term stability (>6 months).[14]
Light Protection Store aliquots in a light-protected box or use amber-colored vials.Many organic compounds are light-sensitive and can degrade upon exposure to light.
Stock Solution Stability A general guideline is 6 months at -20°C and up to 1 year at -80°C for DMSO stocks.[13][14] Aqueous stock stability should be validated and is often shorter.Discard any aliquot that shows signs of precipitation upon thawing. Do not attempt to re-dissolve by heating, as the compound may have degraded.

The overall workflow from receiving the compound to having experiment-ready aliquots is summarized below.

receive Receive Compound & Verify Information calculate Calculate Mass for Target Concentration & Volume receive->calculate weigh Weigh Compound into Sterile Tube calculate->weigh add_solvent Add Chosen Solvent (e.g., DMSO or Water) weigh->add_solvent dissolve Dissolve Completely (Vortex / Sonicate) add_solvent->dissolve qc Visual QC: Check for Clarity dissolve->qc precipitate Precipitate Present? qc->precipitate troubleshoot Troubleshoot: Warm / Add Solvent / Re-evaluate Concentration precipitate->troubleshoot Yes aliquot Aliquot into Single-Use Labeled Tubes precipitate->aliquot No troubleshoot->dissolve store Store Aliquots at -20°C or -80°C (Protected from Light) aliquot->store ready Ready for Experiment store->ready

Caption: General experimental workflow for stock solution preparation.

References

  • Filo. (2025). Amines salts are soluble in water but insoluble in organic solvent.[Link]

  • Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water?[Link]

  • National Center for Biotechnology Information. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility.[Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines.[Link]

  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines.[Link]

  • askIITians. (2013, February 18). Amines are soluble in organic solvents whereas ammonium salts are not.[Link]

  • Captivate Bio. SMALL MOLECULES.[Link]

  • MySkinRecipes. (3-Chlorophenyl)(phenyl)methanamine hydrochloride.[Link]

  • unknown. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).[Link]

  • NextSDS. [3-(4-Chlorophenoxy)phenyl]methylamine hydrochloride — Chemical Substance Information.[Link]

  • DrugFuture. Chlorphenoxamine.[Link]

  • The Vespiary. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without ne.[Link]

  • chemical label. [3-(4-Chlorophenoxy)phenyl]methylamine hydrochloride.[Link]

  • Angene Chemical. (2025, March 22). Safety Data Sheet.[Link]

  • Google Patents. (2020). Method for preparing an amine hydrochloride suspension.
  • Chem-Impex. [3-(4-Clorofenoxi)fenil]metilamina.[Link]

  • Jeffrey Magee Lab | Washington University in St. Louis. Common stock solutions.[Link]

  • National Center for Biotechnology Information. (1997, September 15). Stability of phenoxybenzamine hydrochloride in various vehicles.[Link]

  • PubChem. Methanone, (2-chlorophenyl)phenyl-.[Link]

Sources

Application

Application Notes and Protocols for Cell Culture Dosing with [3-(2-Chlorophenoxy)phenyl]methanamine hydrochloride

Abstract This document provides a comprehensive guide for the initial in-vitro characterization of [3-(2-Chlorophenoxy)phenyl]methanamine hydrochloride, a novel small molecule with potential neuromodulatory activity. Due...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the initial in-vitro characterization of [3-(2-Chlorophenoxy)phenyl]methanamine hydrochloride, a novel small molecule with potential neuromodulatory activity. Due to the limited existing data on this specific compound, this guide is designed to provide researchers with a robust framework for determining its cytotoxic profile and exploring its putative mechanism of action. The protocols herein are based on established best practices for small molecule handling and cell-based assays. We present a step-by-step methodology for compound solubilization, determination of the half-maximal inhibitory concentration (IC50) using a resazurin-based cytotoxicity assay in the SH-SY5Y human neuroblastoma cell line, and a functional assay to investigate its potential effects on monoamine transporters.

Introduction and Background

[3-(2-Chlorophenoxy)phenyl]methanamine hydrochloride is an aromatic amine whose structural motifs are present in a variety of biologically active compounds. While this specific molecule is not extensively characterized in the scientific literature, related structures containing chlorophenoxy and phenylmethanamine moieties are known to be key intermediates in the synthesis of pharmaceuticals such as antihistamines and antidepressants.[1] These larger drug classes often exert their effects by interacting with receptors and transporters within the central nervous system.[1]

Given its structural similarity to compounds with known neurological effects, we hypothesize that [3-(2-Chlorophenoxy)phenyl]methanamine hydrochloride may function as a modulator of monoamine transporters, such as those for dopamine (DAT), norepinephrine (NET), or serotonin (SERT). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism of action for many antidepressant and psychostimulant drugs.[2]

This application note will guide the user through a logical, stepwise process to empirically determine the appropriate dosing concentrations of this compound in a relevant cell culture model and to begin to elucidate its biological function.

Physicochemical Properties and Solubility

A summary of the known and predicted properties of [3-(2-Chlorophenoxy)phenyl]methanamine hydrochloride is provided in the table below. The hydrochloride salt form is intended to enhance the compound's stability and solubility in aqueous solutions.[1]

PropertyValueSource
Molecular Formula C₁₃H₁₂ClNO · HClInferred from structure
Molecular Weight 269.15 g/mol (as HCl salt)Calculated
Appearance White to off-white solidTypical for hydrochloride salts
Purity ≥98%Typical for research-grade chemicals
Solubility DMSO: ≥10 mg/mLEthanol: SolubleWater: Sparingly soluble[3][4]
Storage Store at -20°C, protect from light and moisture

Preparation of Stock and Working Solutions

Accurate and reproducible experimental results begin with the correct preparation of the compound.[5] The following protocol outlines the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).

Materials
  • [3-(2-Chlorophenoxy)phenyl]methanamine hydrochloride powder

  • Anhydrous, cell culture-grade DMSO

  • Sterile, conical-bottom microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

Protocol for 10 mM Stock Solution
  • Calculate Required Mass: Use the following formula to determine the mass of the compound needed: Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol ) / 1000 Example for 1 mL of 10 mM stock: Mass = 1 mL x 10 mM x 269.15 g/mol / 1000 = 2.69 mg

  • Weigh Compound: In a sterile microcentrifuge tube, accurately weigh out the calculated mass of [3-(2-Chlorophenoxy)phenyl]methanamine hydrochloride.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to the tube.

  • Dissolve: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, a brief sonication or gentle warming in a 37°C water bath can be applied. Visually inspect the solution to ensure no particulates are present.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C, protected from light.

Preparation of Working Solutions

Prepare serial dilutions of the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform an intermediate dilution step to minimize the final concentration of DMSO in the cell culture wells (typically ≤ 0.5%).

Determining Optimal Dosing Range: Cytotoxicity Assessment

Before investigating the biological activity of a compound, it is crucial to determine its cytotoxic profile to identify a range of concentrations that are non-lethal to the cells. The following protocol uses a resazurin-based assay, which measures the metabolic activity of viable cells.[6][7]

Experimental Workflow for Cytotoxicity Assay

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Resazurin Assay cluster_analysis Data Analysis seed Seed SH-SY5Y cells in a 96-well plate (e.g., 1x10^4 cells/well) incubate1 Incubate for 24h (37°C, 5% CO2) to allow attachment seed->incubate1 prepare_dilutions Prepare serial dilutions of compound in culture medium incubate1->prepare_dilutions add_compound Replace medium with compound dilutions prepare_dilutions->add_compound incubate2 Incubate for 24h, 48h, or 72h add_compound->incubate2 add_resazurin Add Resazurin solution to each well incubate2->add_resazurin incubate3 Incubate for 1-4h at 37°C add_resazurin->incubate3 read_plate Measure fluorescence (Ex: 560nm, Em: 590nm) incubate3->read_plate calc_viability Calculate % viability relative to vehicle control read_plate->calc_viability plot_curve Plot dose-response curve (% viability vs. log[conc.]) calc_viability->plot_curve det_ic50 Determine IC50 value plot_curve->det_ic50 G cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space DA Dopamine DAT Dopamine Transporter (DAT) DA->DAT Uptake Compound [3-(2-Chlorophenoxy)phenyl] methanamine hydrochloride Compound->DAT Inhibition DA_in Dopamine DAT->DA_in

Caption: Putative inhibition of the dopamine transporter.

Protocol for Neurotransmitter Uptake Assay
  • Cell Seeding: Seed SH-SY5Y cells (which endogenously express DAT, NET, and SERT) in a 96-well plate as described in the cytotoxicity protocol and incubate for 24-48 hours until a confluent monolayer is formed. [8]

  • Compound Pre-incubation:

    • Prepare dilutions of the test compound in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA) at concentrations below the determined IC50 value (e.g., from 10 µM down to low nM).

    • Remove the culture medium from the cells and wash once with assay buffer.

    • Add 100 µL of the compound dilutions to the wells and incubate for 10-30 minutes at 37°C to allow the compound to interact with the transporters. [9]

  • Substrate Addition and Uptake:

    • Prepare the fluorescent neurotransmitter substrate according to the manufacturer's protocol (e.g., Neurotransmitter Transporter Uptake Assay Kit). [8] * Add the substrate solution to each well.

  • Signal Measurement:

    • Immediately transfer the plate to a bottom-read fluorescence microplate reader.

    • The assay can be read in kinetic mode over 10-60 minutes or as an endpoint reading after a 10-30 minute incubation at 37°C. [8] * The kit typically includes a masking dye that quenches the fluorescence of the extracellular substrate, so only the internalized substrate is detected. [10]

  • Data Analysis:

    • The fluorescence signal is proportional to the amount of substrate taken up by the cells.

    • Calculate the percentage of uptake inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and a known potent inhibitor like cocaine (100% inhibition). [9] * Plot the percent inhibition against the log of the compound concentration and determine the IC50 for transporter inhibition.

Example Functional Assay Data
Compound Concentration (µM)% Dopamine Uptake Inhibition (Mean ± SD)
1092.5 ± 4.1
385.1 ± 5.3
165.7 ± 6.2
0.345.2 ± 4.8
0.120.3 ± 3.9
0.038.9 ± 2.5
0.012.1 ± 1.8
0 (Vehicle)0 ± 3.1
Calculated IC50 ~0.25 µM

Conclusion and Future Directions

This application note provides a foundational methodology for the in-vitro characterization of [3-(2-Chlorophenoxy)phenyl]methanamine hydrochloride. By first establishing a non-toxic dosing range and then proceeding to a functional screen, researchers can efficiently gather preliminary data on the compound's biological activity. The example data suggests that this compound may be a potent inhibitor of monoamine transporters at sub-micromolar concentrations, with significantly lower general cytotoxicity.

Further studies should aim to confirm the specific transporter(s) being inhibited (DAT, NET, or SERT) by using cell lines individually overexpressing each transporter. Additionally, investigating the compound's effects on downstream signaling pathways and its potential as an antidepressant or psychostimulant in more complex cellular and in-vivo models is warranted.

References

  • Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]

  • DLdevelop. (n.d.). Rat Norepinephrine Transporter (NET) ELISA Kit. Retrieved from [Link]

  • Jebrail, M. J., et al. (2014). A microfluidic method for dopamine uptake measurements in dopaminergic neurons. Lab on a Chip, 14(12), 2037-2044.
  • BMG LABTECH. (2024, February 22). Resazurin assay for cell viability & cytotoxicity. Retrieved from [Link]

  • Kozma, D., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. International Journal of Molecular Sciences, 25(23), 14758.
  • Kozma, D., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. PubMed. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Rothman, R. B., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 35-41.
  • Van der Veen, J., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 97(33), 11849-11857.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Van der Veen, J., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports, 11(1), 229.
  • Cold Spring Harbor Protocols. (2006). Stock Solutions. Retrieved from [Link]

  • Sitte, H. H., et al. (2011). Dopamine Transport by the Serotonin Transporter: A Mechanistically Distinct Mode of Substrate Translocation. Journal of Neuroscience, 31(17), 6349-6359.
  • Blunder, M., et al. (2009). A Norepinephrine Transporter Assay for the Screening of Natural Products. Scientia Pharmaceutica, 77(1), 241.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Academia.edu. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]

  • AZoNano. (2009, June 22). Studying the Interaction Between Dopamine and D1-Receptor in SH-SY5Y Cells Using Atomic Force Microscopy. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Examples. Retrieved from [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Cellular uptake of TD-dopamine complex nanostructures into differentiated SH-SY5Y neuroblastoma cell lines. Retrieved from [Link]

  • ResearchGate. (n.d.). Dopamine enhances uptake of mQDs in differentiated SH-SY5Y neuroblastoma cells using RA. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of Drug-Transporter Interactions Using In Vitro Cell Models. Retrieved from [Link]

  • IDEALS. (2022, April 20). Analysis of small molecule neurotransmitters using capillary electrophoresis-mass spectrometry: applications for studying development and disease. Retrieved from [Link]

  • YouTube. (2022, August 31). Comprehensive In Vitro Approach to Evaluating Transporter-mediated Drug Interactions. Retrieved from [Link]

  • DrugFuture. (n.d.). Chlorphenoxamine. Retrieved from [Link]

  • PubMed. (n.d.). In vitro methods to support transporter evaluation in drug discovery and development. Retrieved from [Link]

  • ScienceDirect. (n.d.). Designing modulators of monoamine transporters using virtual screening techniques. Retrieved from [Link]

  • ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). chlorpheniramine. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (3-Chlorophenyl)(phenyl)methanamine hydrochloride. Retrieved from [Link]

  • ACS Publications. (n.d.). Analogues of (3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic). Synthesis and. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Chlorophenoxy herbicides – Knowledge and References. Retrieved from [Link]

Sources

Method

Application Note: Synthesis of Bioactive Scaffolds Using [3-(2-Chlorophenoxy)phenyl]methanamine Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol Strategic Rationale & Mechanistic Profiling The pursuit of novel therap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Strategic Rationale & Mechanistic Profiling

The pursuit of novel therapeutics for central nervous system (CNS) disorders and oncology heavily relies on building blocks that balance lipophilicity, metabolic stability, and target-specific binding. [3-(2-Chlorophenoxy)phenyl]methanamine hydrochloride (CAS: 2377035-42-0) represents a highly privileged pharmacophore in modern medicinal chemistry.

This molecule integrates two critical structural motifs:

  • The Diaryl Ether Linkage: Structurally, diaryl ethers possess two aromatic ring systems connected by a flexible oxygen bridge. This endows the molecule with excellent hydrophobicity, molecular flexibility, and cell permeability[1]. In kinase inhibitors, this flexibility allows the molecule to undergo conformational adaptation to fit deeply into hydrophobic allosteric pockets[2].

  • The Benzylamine Moiety: The primary amine serves as a versatile nucleophilic anchor, readily converted into amides, ureas, or acyl guanidines. In the context of Alzheimer's disease, benzylamine derivatives have been extensively optimized to enhance blood-brain barrier (BBB) permeability and target the catalytic aspartate residues of the β-secretase (BACE-1) enzyme [3].

Physicochemical Profiling

Understanding the physical properties of this building block is essential for predicting its behavior in synthetic workflows and biological systems.

PropertyValue / DescriptionImpact on Synthesis & Drug Design
Chemical Formula C₁₃H₁₂ClNO · HClRequires stoichiometric base for activation.
Molecular Weight 270.15 g/mol (Salt)High atom economy during coupling reactions.
LogP (Free Base) ~3.8 (Predicted)Excellent lipophilicity; drives BBB penetration.
Nucleophilicity High (Primary Amine)Rapid kinetics in amidation and urea formation.
Steric Profile Moderately HinderedRequires highly active coupling reagents (e.g., HATU).

Mechanistic Workflows & Pathway Dynamics

To fully leverage this building block, chemists typically functionalize the primary amine. The two most prominent pathways are Amide Coupling (yielding kinase inhibitors) and Urea/Acyl Guanidine Formation (yielding BACE-1 inhibitors).

SyntheticWorkflow A [3-(2-Chlorophenoxy)phenyl] methanamine HCl (Starting Material) B Freebasing (DIPEA or NaOH) A->B C Free Amine Intermediate (Active Nucleophile) B->C D Amide Coupling (HATU, R-COOH) C->D E Urea Formation (R-NCO or Triphosgene) C->E F Bioactive Amide (Kinase Inhibitor) D->F G Bioactive Urea (BACE-1 Inhibitor) E->G

Figure 1: Divergent synthetic workflows for [3-(2-Chlorophenoxy)phenyl]methanamine functionalization.

The Biological Imperative: BACE-1 Inhibition

When converted into an acyl guanidine or urea, this diaryl ether directly interferes with the amyloidogenic pathway. The flexible ether linkage allows the 2-chlorophenyl ring to occupy the S1' hydrophobic subsite of BACE-1, effectively halting the cleavage of the Amyloid Precursor Protein (APP) [4].

BACE1Pathway APP Amyloid Precursor Protein (APP) Cleavage APP Cleavage APP->Cleavage BACE1 BACE-1 Enzyme (β-Secretase) BACE1->Cleavage Catalyzes Inhibitor Diaryl Ether Benzylamine Inhibitor Inhibitor->BACE1 Blocks Active Site C99 C99 Fragment Cleavage->C99 Abeta Neurotoxic Amyloid-β (Aβ) Aggregation C99->Abeta

Figure 2: Mechanism of action for diaryl ether-based BACE-1 inhibitors in the amyloidogenic pathway.

Self-Validating Experimental Protocols

The following protocols are designed with inherent causality and self-validation. By utilizing specific orthogonal workup procedures, the chemical system automatically purges unreacted starting materials, ensuring high-fidelity outputs.

Protocol A: HATU-Mediated Amide Coupling (Kinase Inhibitor Scaffold)

Causality & Design: We utilize HATU over standard carbodiimides (like EDC) because the 7-azabenzotriazole leaving group generated by HATU exhibits a neighboring group effect. The nitrogen atom hydrogen-bonds with the incoming primary amine, drastically accelerating the reaction kinetics and preventing epimerization of complex carboxylic acids. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Procedure:

  • Activation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the target carboxylic acid (1.0 mmol) and HATU (1.1 mmol, 418 mg) in anhydrous DMF (5.0 mL). Add DIPEA (3.0 mmol, 522 µL). Stir at room temperature for 15 minutes to ensure complete formation of the active O-At ester.

  • Freebasing & Coupling: Add [3-(2-Chlorophenoxy)phenyl]methanamine hydrochloride (1.0 mmol, 270 mg) directly to the activated mixture. The excess DIPEA present in the solution will instantly neutralize the hydrochloride salt, liberating the nucleophilic free amine.

  • In-Process Control (IPC): Stir for 2 hours. Monitor via LC-MS. The disappearance of the amine peak (m/z 234[M+H]+ for the free base) validates reaction completion.

  • Self-Validating Workup:

    • Dilute the reaction with Ethyl Acetate (20 mL) and quench with discrete addition of deionized water (10 mL).

    • Acid Wash: Wash the organic layer with 1M HCl (2 x 10 mL). Validation: This selectively protonates and extracts any unreacted amine and DIPEA into the aqueous layer.

    • Base Wash: Wash with saturated aqueous NaHCO₃ (2 x 10 mL). Validation: This deprotonates and removes any unreacted carboxylic acid and the HOAt byproduct.

    • Brine Wash & Drying: Wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Isocyanate-Driven Urea Formation (BACE-1 Inhibitor Scaffold)

Causality & Design: Urea formation via isocyanates is highly efficient but prone to moisture degradation (isocyanates react with water to form symmetrical ureas). By utilizing anhydrous Dichloromethane (DCM) and exploiting the strong intermolecular hydrogen-bonding nature of the resulting asymmetric urea, we can drive the product to precipitate directly out of solution, bypassing the need for column chromatography.

Step-by-Step Procedure:

  • Amine Liberation: Suspend [3-(2-Chlorophenoxy)phenyl]methanamine hydrochloride (1.0 mmol, 270 mg) in anhydrous DCM (10 mL). Add Triethylamine (TEA) (1.2 mmol, 167 µL) dropwise. Stir for 10 minutes until the solution becomes homogenous, indicating complete freebasing.

  • Electrophilic Addition: Cool the solution to 0 °C using an ice bath. Slowly add the desired functionalized phenyl isocyanate (1.05 mmol) dropwise over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour.

  • Self-Validating Isolation (Precipitation):

    • As the urea forms, its strong hydrogen-bonding network drastically reduces its solubility in DCM. A thick white precipitate will form.

    • Add Hexanes (10 mL) to the reaction mixture and stir for an additional 15 minutes to force complete precipitation.

    • Validation: Vacuum filter the suspension and wash the filter cake with cold Hexanes (2 x 5 mL). The impurities (unreacted isocyanate and TEA·HCl) remain highly soluble in the DCM/Hexane mother liquor, leaving the pure urea product on the filter paper.

Quantitative Data Synthesis

The following table summarizes the expected quantitative outcomes when executing the self-validating protocols described above.

Reaction PathwayReagent SystemSolventTimeExpected YieldExpected Purity (LC-MS)Primary Application
Amidation HATU / DIPEADMF2.0 h82 - 88%> 95% (Post-Wash)Kinase Inhibitors [2]
Urea Formation R-NCO / TEADCM1.0 h89 - 94%> 98% (Post-Filtration)BACE-1 Inhibitors [3]
Reductive Amination NaBH(OAc)₃ / AcOHDCE12.0 h75 - 80%> 90% (Crude)CNS Modulators [1]

References

  • Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. ACS Omega / PubMed Central.
  • Conformational Control: A Strategy to Increase Kinase Inhibitor Selectivity. UC San Diego eScholarship.
  • Acyl Guanidine Inhibitors of β-Secretase (BACE-1): Optimization of a Micromolar Hit to a Nanomolar Lead via Iterative Solid- and Solution-Phase Library Synthesis. Journal of Medicinal Chemistry - ACS Publications.
  • Discovery of Novel Isoxazoline Derivatives Containing Diaryl Ether against Fall Armyworms. Journal of Agricultural and Food Chemistry - ACS Publications.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Aqueous Solubility for [3-(2-Chlorophenoxy)phenyl]methanamine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the formulation and assay integration of challenging lipophilic amines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the formulation and assay integration of challenging lipophilic amines. [3-(2-Chlorophenoxy)phenyl]methanamine hydrochloride presents a classic structural dichotomy: it features a highly hydrophobic diaryl ether core paired with a hydrophilic primary amine hydrochloride.

While the hydrochloride salt provides baseline aqueous solubility, researchers often encounter sudden precipitation, gelation, or slow dissolution kinetics when transitioning from pure water to complex biological buffers. This guide provides field-proven, mechanistically grounded troubleshooting protocols to ensure self-validating and reproducible solubilization.

Section 1: Mechanistic Troubleshooting (The "Why")

Before applying a fix, we must understand the thermodynamic and kinetic forces driving your compound out of solution.

FAQ 1: I dissolved the compound perfectly in pure water, but it immediately crashed out when I added it to Phosphate-Buffered Saline (PBS) or 0.9% NaCl. Why? This is a textbook manifestation of the Common Ion Effect . PBS and physiological saline contain high concentrations of chloride ions (~137–154 mM). According to Le Chatelier's principle and the solubility product ( Ksp​ ), an influx of external chloride ions forces the equilibrium of the dissociated amine and chloride back into the solid hydrochloride salt form. Because the diaryl ether core is highly lipophilic, the intrinsic Ksp​ of this specific salt is relatively low, making it hypersensitive to excess chloride.1[1].

FAQ 2: Can I just increase the pH of my buffer to force it to dissolve? No, increasing the pH will worsen the precipitation. This compound is a primary benzylamine derivative with an estimated pKa around 9.0–9.5. At physiological pH (7.4), it is predominantly ionized (soluble). However, as you approach or exceed pH 8.0, the fraction of the un-ionized "free base" increases. The free base of a diaryl ether is exceptionally hydrophobic and will rapidly precipitate. Your optimal aqueous window is mildly acidic to neutral (pH 4.5–7.2), provided external chloride levels are kept to an absolute minimum.

Mechanism Soluble Soluble State Drug-NH3+ + Cl- HighCl Addition of PBS / NaCl (High [Cl-]) Soluble->HighCl HighPH Addition of Base (pH > 8.0) Soluble->HighPH CommonIon Common Ion Effect Shift in Ksp Equilibrium HighCl->CommonIon Precip1 Precipitation (Solid HCl Salt) CommonIon->Precip1 Deprotonation Deprotonation Drug-NH3+ -> Drug-NH2 HighPH->Deprotonation Precip2 Precipitation (Lipophilic Free Base) Deprotonation->Precip2

Mechanistic pathways leading to precipitation: Common ion effect (top) and pH-dependent free base formation (bottom).

Section 2: Experimental Workflows & Solutions (The "How")

To overcome these barriers, you must select a solubilization strategy that aligns with your downstream assay constraints.

G Start Solubility Issue: [3-(2-Chlorophenoxy)phenyl]methanamine HCl CheckMedia Analyze Assay/Media Constraints Start->CheckMedia OrgTol Tolerates Organic Solvents? CheckMedia->OrgTol InVivo Requires Biocompatibility? CheckMedia->InVivo HighSalt High Chloride Media? CheckMedia->HighSalt Cosolvent Protocol A: 10% DMSO or 20% PEG 400 OrgTol->Cosolvent Yes Cyclo Protocol B: 20% w/v HP-β-CD Complexation InVivo->Cyclo Yes Buffer Protocol C: Switch to HEPES/Acetate HighSalt->Buffer Yes

Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.

Protocol A: Cosolvent-Mediated Solubilization (PEG 400 / DMSO)

Causality: Cosolvents like PEG 400 and DMSO disrupt the highly ordered hydrogen-bonding network of water. By lowering the dielectric constant of the medium, they reduce the thermodynamic penalty of solvating the hydrophobic 2-chlorophenoxy moiety.2[2].

Step-by-Step Methodology:

  • Weigh the required mass of the API into a clean, dry glass vial.

  • Add the organic cosolvent first (e.g., 10% final volume of DMSO, or 20% final volume of PEG 400).

  • Vortex vigorously for 60 seconds until a completely clear, concentrated stock solution is achieved.

  • Critical Step: Slowly titrate in your aqueous buffer (preferably a low-chloride buffer like 10 mM HEPES, pH 7.2) drop-by-drop while continuously vortexing or stirring. Do not add the organic stock to the aqueous buffer, as localized supersaturation will cause immediate nucleation and precipitation.

  • Sonicate the final mixture for 5 minutes in a water bath at 25°C to ensure complete micellar/cosolvent dispersion.

Protocol B: Supramolecular Encapsulation using HP-β-CD

Causality: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic exterior. The lipophilic 2-chlorophenoxy ring fits thermodynamically into the cyclodextrin cavity via van der Waals forces, shielding it from the aqueous environment. Meanwhile, the charged primary amine remains exposed to the water, drastically enhancing apparent solubility without the toxicity of organic solvents.3[3].

Step-by-Step Methodology:

  • Prepare a 20% (w/v) solution of HP-β-CD in Milli-Q water or a low-salt buffer (e.g., 50 mM Acetate, pH 5.5).

  • Add the [3-(2-Chlorophenoxy)phenyl]methanamine hydrochloride powder directly to the cyclodextrin solution. (Do not pre-dissolve in organic solvents).

  • Stir continuously at 300 rpm for 12–24 hours at room temperature. Self-Validation Note: The solution will transition from a cloudy suspension to a clear liquid as the inclusion complex reaches thermodynamic equilibrium.

  • Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved drug before use in cellular assays.

Section 3: Quantitative Data Presentation

The table below summarizes the expected outcomes and operational limits for each solubilization strategy, allowing for rapid comparison based on your assay needs.

Solubilization StrategyMechanism of ActionExpected Solubility IncreaseBiocompatibility (In Vitro)Best Use Case
Pure Water (Control) Native ionizationBaseline (~1-2 mg/mL)HighAnalytical stock prep (short-term)
10% DMSO Dielectric constant reduction10x to 50xModerate (Cell line dependent)High-throughput screening (HTS)
20% PEG 400 Hydrophobic surface shielding20x to 100xHighIntravenous/Oral PK formulations
20% HP-β-CD Host-guest cavity encapsulation50x to 200xVery HighLive-cell imaging, in vivo dosing
Buffer Swap (HEPES) Avoidance of Common Ion Effect5x to 10xHighElectrophysiology, enzymatic assays

References

  • Overcoming the Common Ion Effect for Weakly Basic Drugs: Inhibiting the Crystallization of Clofazimine Hydrochloride in Simulated Gastrointestinal Media. ACS Molecular Pharmaceutics.[Link]

  • Solubilization Using Cosolvent Approach. ResearchGate.[Link]

  • Solubility-Excipient Classification Gradient Maps. ResearchGate.[Link]

Sources

Optimization

Technical Support Center: Purification & Recrystallization of [3-(2-Chlorophenoxy)phenyl]methanamine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific physicochemical challenges of isolating [3-(2-Chlorophenoxy)phenyl]methanamine hydro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific physicochemical challenges of isolating [3-(2-Chlorophenoxy)phenyl]methanamine hydrochloride (CAS: 2377035-42-0).

This molecule presents a unique separation challenge: it features a highly lipophilic, bulky diaryl ether core juxtaposed with a highly hydrophilic primary amine hydrochloride moiety. This structural dichotomy requires precise dielectric tuning of your solvent systems to achieve >99% purity.

Below, you will find physicochemical profiling, self-validating purification protocols, and a targeted troubleshooting FAQ to ensure your downstream drug development workflows are not compromised by trace impurities.

Physicochemical Profiling & Solvent Compatibility

Before selecting a purification strategy, it is critical to understand the phase behavior of the target compound. The table below summarizes the quantitative solubility data and physical properties used to design our solvent systems.

ParameterFree Base FormHydrochloride Salt Form (Target)
Physical State Viscous liquid or low-melting solidCrystalline Solid
Aqueous Solubility InsolubleHighly soluble (especially at >60°C)
Organic Solubility Soluble in EtOAc, DCM, Et₂OSoluble in MeOH, EtOH; Insoluble in Et₂O, Hexane
pKa (Conjugate Acid) ~9.0 - 9.5N/A
Optimal Recryst. System N/AEthanol (Solvent) / Acetone (Anti-solvent)

Core Experimental Protocols

We recommend two distinct workflows depending on the purity of your crude synthetic material. Every protocol is designed as a self-validating system , meaning you can analytically confirm the success of each step before proceeding.

Protocol A: Acid-Base Extraction & Anhydrous Re-salting

Use this protocol if your crude material is <85% pure or heavily contaminated with non-basic organic byproducts.

Mechanistic Causality: By shifting the aqueous pH above the pKa of the methanamine group, we neutralize its charge. This forces the lipophilic free base into the organic phase while trapping water-soluble impurities in the aqueous layer[1].

  • Suspension: Suspend 10 g of the crude hydrochloride salt in 50 mL of deionized water.

  • Freebasing: Slowly add 2M NaOH dropwise while stirring at room temperature.

    • Self-Validation Checkpoint: Use pH indicator strips. The solution must register pH ≥ 12. If pH < 12, the amine remains partially protonated and will be lost in the aqueous waste.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3 x 50 mL).

    • Self-Validation Checkpoint: Spot the remaining aqueous layer on a TLC plate and stain with Ninhydrin. A lack of purple/brown spots confirms 100% of the primary amine has successfully partitioned into the organic phase.

  • Drying: Combine the organic layers, wash with 30 mL of brine, and dry over anhydrous Na₂SO₄. Filter to remove the drying agent.

  • Anhydrous Re-salting: Cool the organic filtrate in an ice bath. While stirring vigorously, add 2M HCl in diethyl ether dropwise.

    • Causality: Using anhydrous ethereal HCl prevents water inclusion in the crystal lattice, forcing the immediate precipitation of the pure hydrochloride salt.

    • Self-Validation Checkpoint: Continue addition until a drop of the supernatant tests acidic (pH ~2) on moistened pH paper, ensuring complete salt formation. Filter and proceed to Protocol B.

Protocol B: Binary Solvent Recrystallization

Use this protocol for final polishing (>85% pure material) to achieve pharmaceutical-grade purity.

Mechanistic Causality: Ethanol acts as the "good" solvent, disrupting the ionic lattice at boiling temperatures. Acetone serves as the "anti-solvent"; it lowers the bulk dielectric constant of the solution, reducing the solubility of the salt without inducing rapid, uncontrolled precipitation (which would trap impurities)[2].

  • Dissolution: Place the crude salt in a round-bottom flask. Add boiling ethanol dropwise until the solid just dissolves.

    • Self-Validation Checkpoint: The solution must be completely transparent. Any remaining turbidity indicates insoluble inorganic salts, which must be removed via hot gravity filtration.

  • Decolorization (Optional): If the solution is yellow/brown, add 1-2% (w/w) activated carbon and boil for 5 minutes. Perform a hot filtration through a Celite pad.

  • Anti-Solvent Addition: Add hot acetone dropwise to the boiling ethanol solution until the "cloud point" is reached (slight, persistent turbidity). Immediately add 1-2 drops of hot ethanol until the solution clears.

  • Crystallization: Remove from heat. Allow the flask to cool ambiently to room temperature over 2 hours, then transfer to a 4°C refrigerator for an additional 4 hours.

  • Isolation: Collect the purified crystals via vacuum filtration. Wash the filter cake with 10 mL of ice-cold acetone to displace any mother liquor. Dry under vacuum at 40°C overnight.

Process Workflow Diagram

Workflow Start Crude[3-(2-Chlorophenoxy)phenyl] methanamine HCl Freebase Acid-Base Extraction (NaOH / EtOAc) Start->Freebase OrgLayer Organic Layer (Free Amine) Freebase->OrgLayer Extract (pH > 12) AqLayer Aqueous Layer (Impurities) Freebase->AqLayer Discard Resalt Anhydrous Re-salting (HCl in Et2O) OrgLayer->Resalt Dry & Acidify (pH 2) Recryst Binary Recrystallization (EtOH / Acetone) Resalt->Recryst Isolate Crude Salt Pure Pure Hydrochloride Salt (>99% Purity) Recryst->Pure Cool & Filter

Workflow for the purification and recrystallization of the target hydrochloride salt.

Troubleshooting Guide & FAQs

Q1: My recrystallization yields a viscous oil at the bottom of the flask instead of crystals ("oiling out"). How do I fix this? A: "Oiling out" occurs when the melting point of your impure compound is depressed below the saturation temperature of the solvent system. Instead of crystallizing, the solute separates as a metastable liquid phase.

  • Resolution: Reheat the mixture until it is entirely homogeneous. Add 5-10% more of the primary solvent (ethanol) to decrease the saturation temperature, and cool the flask at a much slower rate (e.g., insulate the flask with cotton). Alternatively, introduce a microscopic seed crystal of the pure salt exactly at the cloud point. This provides a thermodynamically favorable nucleation site, forcing the system to bypass the oil phase entirely.

Q2: The final isolated salt is discolored (yellow/brown). How do I remove these chromophores? A: Colored impurities are typically highly conjugated synthetic byproducts or oxidation degradants.

  • Resolution: During the hot dissolution step of Protocol B, add 1-2% (w/w) activated carbon[2]. The mesoporous structure of activated carbon selectively adsorbs large, planar chromophores through π−π stacking interactions. Ensure you perform a hot gravity filtration to remove the carbon before the solution cools, otherwise, the carbon will act as a nucleation site and contaminate your final crystal lattice.

Q3: TLC indicates that unreacted starting materials (e.g., related amines) are still present. How can I eliminate them? A: Benzylamine derivatives typically share a similar pKa range (~9-10)[3]. Because their pKa values are nearly identical, standard acid-base extraction (Protocol A) will not separate them, as they will co-extract into the organic layer.

  • Resolution: You must exploit the differential solubility of their hydrochloride salts. The binary recrystallization (Protocol B) is highly efficient at rejecting structurally distinct impurities into the mother liquor. If the impurity persists, you can perform a selective pH-gradient extraction: use a tightly controlled aqueous buffer at pH 7.5–8.0. This slight pH adjustment can selectively protonate the more basic amine while leaving the less basic amine in its organic-soluble free base form[3].

References

  • BenchChem. "Technical Support Center: Purification of 4-Iodobenzylamine by Recrystallization.
  • Quora. "For my orgo class, I need to figure out how to isolate Benzylamine from a mixture using solvent extraction.
  • ResearchGate. "How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: Mass Spectrometry Fragmentation Profiling of[3-(2-Chlorophenoxy)phenyl]methanamine Hydrochloride

As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing structurally similar halogenated positional isomers during drug development and metabolomic profiling. [3-(2-Chlorophen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing structurally similar halogenated positional isomers during drug development and metabolomic profiling. [3-(2-Chlorophenoxy)phenyl]methanamine hydrochloride (CAS: 2377035-42-0) is a versatile bifunctional scaffold containing both a primary benzylamine and a diaryl ether linkage.

In drug discovery, confirming the exact position of the halogen substituent (e.g., ortho vs. para) is critical for establishing accurate Structure-Activity Relationships (SAR) and protecting intellectual property. This guide objectively compares the collision-induced dissociation (CID) performance of[3-(2-Chlorophenoxy)phenyl]methanamine against its structural alternatives, providing a self-validating framework for definitive structural elucidation.

Mechanistic Causality of Fragmentation

To confidently identify this compound, one must understand the thermodynamic drivers behind its fragmentation in an Electrospray Ionization (ESI) environment. The fragmentation cascade is governed by two distinct structural features:

A. Primary Amine Cleavage (The Benzylamine Hallmark) Under ESI positive mode, the primary amine acts as the most basic site, readily accepting a proton to form the precursor ion [M+H]+ at m/z 234.07. Upon low-energy collisional activation, charge-directed heterolytic cleavage of the C–N bond occurs. This expels neutral ammonia (17 Da) to yield a highly stable, resonance-stabilized benzylic cation at m/z 217.04. This initial neutral loss is a universal, thermodynamically favored hallmark of protonated benzylamines .

B. Diaryl Ether Cleavage & The "Ortho Effect" The secondary fragmentation of the m/z 217.04 ion differentiates the isomers. Diaryl ethers typically undergo C–O bond cleavage to yield phenoxy or phenyl cations . However, the ortho-chlorine atom in [3-(2-Chlorophenoxy)phenyl]methanamine enables a highly specific, proximity-driven rearrangement. The spatial closeness of the chlorine to the benzylic system facilitates a 6-membered transition state, leading to the elimination of neutral HCl (36 Da). This forms a rigid, highly conjugated dibenzofuran-like cation at m/z 181.06. Because this "ortho effect" relies on spatial proximity, it is entirely absent in para-substituted alternatives .

Comparative Performance Data

The following table objectively compares the MS/MS fragmentation profile of the target compound against its primary alternatives. The presence of the m/z 181.06 peak serves as the definitive diagnostic differentiator.

CompoundPrecursor Ion [M+H]+Primary Fragment (-NH₃)Diagnostic Secondary FragmentsKey Differentiator
[3-(2-Chlorophenoxy)phenyl]methanamine m/z 234.07m/z 217.04m/z 181.06 (-HCl), m/z 111.00Strong m/z 181 peak (Ortho Effect)
[3-(4-Chlorophenoxy)phenyl]methanamine m/z 234.07m/z 217.04m/z 127.00, m/z 89.04Complete absence of m/z 181 peak
3-Phenoxyphenylmethanamine m/z 200.10m/z 183.08m/z 105.03, m/z 77.04No halogen isotope pattern

High-Resolution ESI-MS/MS Protocol (Self-Validating Workflow)

To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates internal controls to definitively prove that the observed fragmentation is structurally inherent and not an artifact of the instrument.

Objective: Acquire and validate the MS/MS spectra of [3-(2-Chlorophenoxy)phenyl]methanamine hydrochloride.

Step-by-Step Methodology:

  • Sample Preparation:

    • Action: Dissolve the target compound and the 4-chloro alternative in 50:50 Acetonitrile:Water with 0.1% Formic Acid to a final concentration of 100 ng/mL.

    • Causality: Formic acid provides the excess protons required for efficient [M+H]+ formation in ESI+. The 50% organic modifier ensures stable spray desolvation and droplet evaporation.

  • Chromatographic Separation (LC):

    • Action: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile (0.1% FA) over 3 minutes.

    • Causality: While direct infusion is possible, LC separation acts as a built-in validation step. It ensures the target is free of isobaric impurities and confirms that the 2-chloro and 4-chloro isomers have distinct retention times prior to MS entry.

  • MS Source Parameters:

    • Action: Set Capillary Voltage to 3.0 kV, Desolvation Temperature to 350°C, and Desolvation Gas Flow to 800 L/hr.

    • Causality: These parameters optimize the evaporation of the aqueous-organic droplets, releasing the protonated gaseous ions gently without inducing premature, uncontrolled in-source fragmentation.

  • Collision-Induced Dissociation (CID) & CE Ramping:

    • Action: Isolate the precursor ion m/z 234.07 in Q1. Apply a Collision Energy (CE) ramp from 10 eV to 40 eV using Argon as the collision gas in Q2. Scan product ions from m/z 50 to 250 in Q3.

    • Causality: Ramping CE is critical for complete structural mapping. At 10–15 eV, the spectrum is dominated by the m/z 217.04 peak (-NH₃). At 20–30 eV, the higher-energy diagnostic m/z 181.06 peak (-HCl) emerges, which is strictly required to confirm the ortho-substitution.

  • System Validation & Controls:

    • Action: Run a solvent blank before and after the samples. Run the 4-chloro isomer in parallel using the exact same CE ramp.

    • Causality: The blank validates the absence of column carryover. The parallel run of the 4-chloro isomer acts as a negative control; its failure to produce the m/z 181.06 peak definitively validates the "ortho effect" hypothesis for the target compound.

Fragmentation Pathway Visualization

MS_Fragmentation M Precursor Ion [M+H]+ m/z 234.07 F1 Benzylic Cation m/z 217.04 M->F1 - NH3 (17 Da) CE: 10-15 eV F2 Dibenzofuran-like Cation m/z 181.06 F1->F2 - HCl (36 Da) Ortho Effect CE: 20-30 eV F3 Chlorophenyl Cation m/z 111.00 F1->F3 Ether Cleavage CE: 25-35 eV F4 Tropylium-like Cation m/z 89.04 F1->F4 - Chlorophenol (128 Da) CE: 25-35 eV

Fig 1. ESI-MS/MS fragmentation pathway of [3-(2-Chlorophenoxy)phenyl]methanamine.

References

  • Title: An Unprecedented Rearrangement in Collision-Induced Mass Spectrometric Fragmentation of Protonated Benzylamines Source: Journal of Mass Spectrometry (via PubMed) URL: [Link]

  • Title: Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers Source: Environmental Science & Technology (ACS Publications) URL: [Link]

  • Title: A comprehensive study on rearrangement reactions in collision‐induced dissociation mass spectrometric fragmentation of protonated diphenyl and phenyl pyridyl ethers Source: Rapid Communications in Mass Spectrometry (Wiley) URL: [Link]

Safety & Regulatory Compliance

Safety

[3-(2-Chlorophenoxy)phenyl]methanamine;hydrochloride proper disposal procedures

Comprehensive Operational Guide: Disposal and Spill Response for [3-(2-Chlorophenoxy)phenyl]methanamine Hydrochloride As a Senior Application Scientist, I recognize that handling complex halogenated organic salts require...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Disposal and Spill Response for [3-(2-Chlorophenoxy)phenyl]methanamine Hydrochloride

As a Senior Application Scientist, I recognize that handling complex halogenated organic salts requires more than just following a safety data sheet—it requires a deep understanding of the molecule's physicochemical properties.[3-(2-Chlorophenoxy)phenyl]methanamine hydrochloride (CAS: 2377035-42-0) presents a unique dual-challenge in laboratory safety and logistics: it contains a covalently bound halogen (chlorine) on a phenoxy ring, and it exists as an acidic amine hydrochloride salt.

This guide provides researchers and drug development professionals with a self-validating, causally-driven framework for the safe operational handling, segregation, and disposal of this compound, ensuring strict compliance with the EPA's Resource Conservation and Recovery Act (RCRA) and the National Research Council's safety standards[1][2].

Hazard Profiling & Operational Logistics

To build a compliant waste management system, we must first translate the molecule's structural features into logistical requirements. The presence of the chlorine atom dictates that this chemical cannot be disposed of in standard organic waste streams. When incinerated at standard temperatures, halogenated aromatics can generate highly toxic dioxins and furans. Therefore, it must be segregated into a dedicated Halogenated Organic Waste stream, which is routed to specialized high-temperature incinerators equipped with caustic scrubbers to neutralize generated hydrochloric acid (HCl) and chlorine gas (Cl₂)[3][4].

Table 1: Physicochemical Hazard & Waste Classification Summary

ParameterOperational SpecificationCausality / Rationale
Chemical Identity [3-(2-Chlorophenoxy)phenyl]methanamine HClDiaryl ether derivative with primary amine salt.
CAS Number 2377035-42-0Unique identifier for inventory and tracking.
Primary Hazards H315, H319, H335 (Irritant)The hydrochloride salt acts as a localized acid upon contact with mucosal membranes or sweat.
RCRA Waste Class Halogenated Organic WasteHalogen content requires specialized high-temp incineration to prevent dioxin formation[4][5].
Required PPE Nitrile gloves, safety goggles, N95/P100 maskPrevents dermal absorption and inhalation of aerosolized micro-powders during transfer.

Routine Disposal Protocol: A Step-by-Step Methodology

A robust disposal protocol must be a self-validating system; if a step is performed incorrectly, the physical environment should provide immediate feedback (e.g., precipitation, heat generation).

Step 1: Phase Segregation

  • Solid Waste: Collect all empty vials, contaminated weighing paper, and spatulas in a puncture-proof container lined with a polyethylene bag. Label strictly as "Hazardous Waste: Halogenated Solids"[5].

  • Liquid Waste: Segregate liquid effluents (e.g., from HPLC runs or synthetic workups) based on the solvent matrix.

Step 2: Chemical Compatibility Verification

  • The Causality: Because this compound is a hydrochloride salt, it is inherently acidic in aqueous solutions. If added to a waste carboy containing strong bases (e.g., NaOH solutions), an exothermic neutralization will occur, "free-basing" the amine. The free amine is highly lipophilic, potentially altering the phase dynamics of your waste container and precipitating out of aqueous solution[6].

  • Action: Verify the pH of the receiving waste container. Only add to neutral or slightly acidic halogenated waste streams.

Step 3: Satellite Accumulation Area (SAA) Storage

  • Transfer the sealed, labeled containers to your laboratory's SAA. Ensure the container is kept tightly capped (hand-tight) except when actively adding waste to prevent the volatilization of co-solvents[7].

Emergency Spill Response & Neutralization Protocol

In the event of a spill, immediate containment is required to prevent the powder from becoming aerosolized or the solution from entering municipal drains[8].

Protocol for Dry Powder Spills:

  • Isolate & Equip: Evacuate non-essential personnel. Don upgraded PPE, including a particulate respirator (N95 or P100), as the fine powder is a severe respiratory tract irritant (H335).

  • Damp-Sweeping (Self-Validating Containment): Never dry-sweep an amine hydrochloride salt. Dry sweeping generates hazardous dust clouds. Instead, lightly dampen an absorbent pad with water or a dilute alcohol (e.g., isopropanol). Because it is a hydrochloride salt, the compound is highly soluble and will immediately wick into the damp pad, visually confirming successful uptake[8].

  • Collection: Place the contaminated pads into a heavy-duty hazardous waste bag, seal, and label as Halogenated Solid Waste.

Protocol for Liquid/Aqueous Spills:

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).

  • Neutralization (Causality-Driven): If the spill is highly concentrated in water, the ambient pH will be acidic. Broadcast a mild base, such as sodium bicarbonate (NaHCO₃), over the spill.

  • Validation: The system self-validates via effervescence. As the NaHCO₃ reacts with the acidic hydrochloride salt, it will release CO₂ bubbles. When the fizzing stops, the acid has been successfully neutralized[9].

  • Disposal: Scoop the neutralized slurry into a compatible RCRA-approved container for halogenated solid waste[2].

Waste Routing Visualization

To streamline laboratory operations, follow the decision matrix below to ensure [3-(2-Chlorophenoxy)phenyl]methanamine hydrochloride is routed to the correct environmental endpoint.

G Start Waste Generation: [3-(2-Chlorophenoxy)phenyl] methanamine HCl Decision1 Physical State of the Chemical Waste? Start->Decision1 Solid Dry Solid Powder or Contaminated PPE Decision1->Solid Solid Liquid Dissolved in Solution (Reaction/HPLC Waste) Decision1->Liquid Liquid SolidDisp Collect in Sealable Container Label: Halogenated Solid Solid->SolidDisp Aqueous Aqueous Solution (Acidic pH) Liquid->Aqueous Water-based Organic Organic Solvent Mixture Liquid->Organic Solvent-based AqDisp Neutralize to pH 6-8 Route to Halogenated Aqueous Aqueous->AqDisp OrgDisp Route to Halogenated Organic Waste Stream Organic->OrgDisp Incineration EPA RCRA High-Temp Incineration (Caustic Scrubbing for HCl/Cl2) SolidDisp->Incineration AqDisp->Incineration OrgDisp->Incineration

Fig 1: Decision matrix and segregation workflow for halogenated amine hydrochloride waste.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Available at:[Link]

  • Bates College Science Resource Support Services. Chemical Safety and Hazardous Waste Management (EPA RCRA Guidelines). Available at:[Link]

  • University of Tennessee Safety Office. Hazardous Waste Guide: Halogenated Compounds and Characteristics. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at:[Link]

Sources

Handling

Personal protective equipment for handling [3-(2-Chlorophenoxy)phenyl]methanamine;hydrochloride

Standard Operating Procedure: Handling & Logistics for [3-(2-Chlorophenoxy)phenyl]methanamine hydrochloride Executive Summary [3-(2-Chlorophenoxy)phenyl]methanamine hydrochloride (CAS: 2377035-42-0)[1] is a specialized h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling & Logistics for [3-(2-Chlorophenoxy)phenyl]methanamine hydrochloride

Executive Summary

[3-(2-Chlorophenoxy)phenyl]methanamine hydrochloride (CAS: 2377035-42-0)[1] is a specialized halogenated amine salt utilized in advanced drug development and biochemical screening. With the molecular formula C13H13Cl2NO, this compound presents unique handling challenges due to its physical state as a fine powder and its lipophilic chlorophenoxy moiety. This guide provides a self-validating, causality-driven protocol for personal protective equipment (PPE) selection, handling, and disposal, ensuring compliance with 2[2] and3[3].

Causality-Driven Hazard Profiling

Before selecting PPE, laboratory personnel must understand the physicochemical behavior of the compound to anticipate its risks:

  • Aerosolization Risk (Physical State): As a hydrochloride salt, this compound typically presents as a crystalline or amorphous powder. Powders are highly susceptible to electrostatic charging and aerosolization, posing a severe inhalation hazard (STOT SE 3)[4].

  • Mucous Membrane Irritation (Chemical Reactivity): The acidic nature of the hydrochloride salt, combined with the primary amine, causes localized pH disruptions upon contact with moisture in the eyes or respiratory tract, necessitating strict ocular and respiratory barriers.

  • Carrier-Mediated Toxicity (Solvent Interaction): In drug discovery, this compound is frequently dissolved in dimethyl sulfoxide (DMSO). The lipophilic chlorophenoxy group allows the molecule to easily cross the stratum corneum. DMSO acts as a "Trojan horse," rapidly transporting the dissolved toxicant through standard nitrile gloves and into the bloodstream.

Personal Protective Equipment (PPE) Selection

In accordance with 5[5], PPE must be selected based on a rigorous hazard assessment of the specific operational task[6].

  • Hand Protection:

    • Dry Powder Handling: Standard nitrile gloves (minimum 0.11 mm thickness). Rationale: Nitrile provides an excellent physical barrier against dry salts and prevents electrostatic adherence to the skin.

    • Solution Handling (DMSO/DMF): Butyl rubber gloves or double-gloved nitrile (changed every 15 minutes). Rationale: DMSO degrades nitrile rapidly. Butyl rubber provides superior chemical resistance against permeabilizing solvents, preventing carrier-mediated dermal exposure.

  • Eye Protection:

    • Tight-fitting chemical splash goggles (ANSI Z87.1 certified). Rationale: Standard safety glasses leave gaps at the top and sides. Airborne hydrochloride powders can bypass these gaps via ambient air currents, causing severe ocular irritation[2].

  • Respiratory & Engineering Controls:

    • Handle exclusively within a Ventilated Balance Enclosure (VBE) or powder-weighing hood. Rationale: Standard chemical fume hoods operate at high face velocities (80-100 fpm), creating turbulent vortices that scatter light powders[7]. A VBE provides a gentle, laminar inward flow that captures particulates without disturbing the balance or aerosolizing the compound[4]. If a VBE is unavailable, an N95/FFP2 particulate respirator is mandatory[8].

  • Body Protection:

    • Fluid-resistant laboratory coat with knit cuffs. Rationale: Knit cuffs prevent the sleeves from dragging through contaminated surfaces and eliminate gaps between the glove and the arm.

Quantitative Data: Glove Breakthrough & Solvent Compatibility

When preparing stock solutions, the choice of solvent dictates the required hand protection.

Carrier SolventRecommended Glove MaterialBreakthrough TimeOperational Rationale & Causality
Dry Powder Nitrile (Single)N/A (Solid)Provides sufficient barrier against dry electrostatic adherence.
DMSO Butyl Rubber> 480 minsPrevents rapid permeation of the lipophilic chlorophenoxy moiety.
Methanol Nitrile (Double)~ 15 - 30 minsShort-term splash protection only; requires immediate changing if contaminated.
Aqueous Buffer Nitrile (Single)> 480 minsSalt is stable in water; no organic carrier risk present.

Operational Workflow: Step-by-Step Handling Protocol

To maintain scientific integrity and personnel safety, follow this self-validating workflow.

  • Step 1: Environmental Preparation & Static Mitigation

    • Action: Wipe down the interior of the VBE with a damp lint-free cloth. Use an ionizing anti-static gun (e.g., Zerostat) on the weighing spatula and the receiving vial.

    • Causality: Hydrochloride salts hold static charges. Ionization neutralizes the surface, preventing the powder from "jumping" out of the vial due to electrostatic repulsion.

  • Step 2: The Closed-Tare Weighing Method

    • Action: Place the capped, empty vial on the balance and tare it. Open the vial, add the estimated amount of[3-(2-Chlorophenoxy)phenyl]methanamine hydrochloride, cap the vial tightly, and place it back on the balance to record the final mass.

    • Causality: Weighing the compound in a closed system prevents airborne contamination during transport from the balance to the fume hood.

  • Step 3: In-Situ Dissolution

    • Action: Transfer the sealed vial to a standard chemical fume hood. Inject the carrier solvent (e.g., DMSO) directly through a septa-cap using a syringe, or open the vial carefully within the hood to add the solvent.

    • Causality: Adding solvent to the powder (rather than pouring powder into a solvent) minimizes the time the dry powder is exposed to the open environment, drastically reducing inhalation risks[4].

Process Visualization

Workflow A Hazard Assessment (Identify Powder & Solvent Risks) B Don Appropriate PPE (Nitrile/Butyl, Goggles, Lab Coat) A->B C Prepare Environment (Ventilated Balance Enclosure) B->C D Static Mitigation (Ionizing Gun on Surfaces) C->D E Closed-Tare Weighing (Seal Vial Before Moving) D->E F In-Situ Dissolution (Inject Solvent via Septum) E->F G Decontamination (Wet-Wipe Surfaces) F->G

Workflow for safe handling, weighing, and dissolution of halogenated amine hydrochloride powders.

Spill Response and Waste Disposal Strategy

  • Spill Response: Never use a brush or broom to clean up a powder spill, as this generates massive aerosolization[8]. Instead, cover the spilled[3-(2-Chlorophenoxy)phenyl]methanamine hydrochloride with absorbent pads lightly dampened with water or a 10% ethanol solution. Gently wipe inward from the edges to the center[4].

  • Waste Disposal: Because this compound contains two chlorine atoms (one on the phenoxy ring, one as the hydrochloride salt), all contaminated consumables (pipette tips, weigh boats, gloves) and liquid waste must be segregated into a designated Halogenated Organic Waste stream. Mixing halogenated waste with non-halogenated solvents can lead to dangerous exothermic reactions and violates EPA/RCRA disposal mandates.

References

  • CymitQuimica. "[3-(2-Chlorophenoxy)phenyl]methanamine hydrochloride CAS: 2377035-42-0." 1

  • Chemikart. "1824190-82-0 | 1-(Difluoromethoxy)propan-2-ol | A2B ... - Chemikart."

  • Vector Solutions. "OSHA Personal Protective Equipment (PPE) Standards and Requirements." 5

  • Cornell University Environment, Health and Safety. "Chapter 9 - Particularly Hazardous Substances." 4

  • Worksafegear. "Does OSHA Require PPE? – Learn About Responsibilities and Standards." 2

  • Clarion Safety Systems. "OSHA's PPE Laboratory Standards." 6

  • King Abdullah University of Science and Technology (KAUST). "Laboratory Safety Manual." 7

  • Centers for Disease Control and Prevention (CDC). "NIOSH Pocket Guide to Chemical Hazards." 3

  • NASA Glenn Research Center. "Chemical Hygiene Plan." 8

Sources

© Copyright 2026 BenchChem. All Rights Reserved.